molecular formula C16H20N6OS B10899102 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-methylhydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-methylhydrazinecarbothioamide

Cat. No.: B10899102
M. Wt: 344.4 g/mol
InChI Key: HXDORYLZAWYTLH-UHFFFAOYSA-N
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Description

2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-METHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyrazolo[3,4-b]pyridine core, which is substituted with dicyclopropyl and methyl groups, and a hydrazinecarbothioamide moiety. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-METHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 3,6-dicyclopropyl-1-methylpyrazole and pyridine derivatives under acidic or basic conditions.

Subsequent steps involve the introduction of the carbonyl group and the hydrazinecarbothioamide moiety. This can be done through acylation reactions using reagents like acyl chlorides or anhydrides, followed by the addition of hydrazine derivatives under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-METHYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the hydrazinecarbothioamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions might result in various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism by which 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-METHYL-1-HYDRAZINECARBOTHIOAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • N-Phenylhydrazinecarbothioamide derivatives
  • Other pyrazolo[3,4-b]pyridine derivatives

Uniqueness

Compared to similar compounds, 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-METHYL-1-HYDRAZINECARBOTHIOAMIDE stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its dicyclopropyl and methyl groups, along with the hydrazinecarbothioamide moiety, provide distinct steric and electronic properties that can influence its interactions with biological targets and its behavior in chemical reactions.

Properties

Molecular Formula

C16H20N6OS

Molecular Weight

344.4 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-methylthiourea

InChI

InChI=1S/C16H20N6OS/c1-17-16(24)20-19-15(23)10-7-11(8-3-4-8)18-14-12(10)13(9-5-6-9)21-22(14)2/h7-9H,3-6H2,1-2H3,(H,19,23)(H2,17,20,24)

InChI Key

HXDORYLZAWYTLH-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4

Origin of Product

United States

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